(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-14-12-23(13-15(2)26-14)18-7-5-17(6-8-18)22-20(24)16(11-21)10-19-4-3-9-25-19/h3-10,14-15H,12-13H2,1-2H3,(H,22,24)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANMIKQLEDDBJZ-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)/C(=C\C3=CC=CO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve the use of strong bases and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various types of reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides. The reaction conditions are typically optimized to achieve high selectivity and yield.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are valuable in various applications, including drug development and catalysis.
Scientific Research Applications
The compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it serves as a tool for studying biological processes and pathways. In medicine, it is explored for its potential therapeutic properties. In industry, it is utilized in catalysis and material science.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity and influencing cellular processes. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural complexity of the target compound necessitates comparisons with morpholine-containing and enamide-based analogs.
Table 1: Structural and Functional Group Comparison
Key Observations:
Morpholine Derivatives: The target’s 2,6-dimethylmorpholine group differs from the 2-morpholin-4-ylethoxy substituents in patent compounds , which are linked to ethoxy chains. The dimethyl substitution may reduce steric hindrance compared to bulkier ethoxy-morpholine analogs.
Enamide and Cyano Functionality: The target’s α,β-unsaturated enamide with a cyano group is rare in the provided evidence. Patent compounds prioritize carboxamide linkages to aromatic systems (e.g., pyrimidine) rather than enamide backbones .
Furan vs. Heteroaromatic Systems :
- The furan ring in the target contrasts with pyrimidine or pyridine rings in patent compounds. Furan’s electron-rich nature could favor interactions with biological targets (e.g., enzymes or receptors) via hydrogen bonding or van der Waals forces.
Biological Activity
(Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide, with CAS number 1356782-94-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 351.4 g/mol. The structure includes a cyano group, a morpholine moiety, and a furan ring, which are pivotal in its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound inhibits specific enzymes linked to disease pathways. For instance, it has shown potential in modulating the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
- Antitumor Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against several bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Biological Activity Data
Case Studies
- Cytotoxicity Against Cancer Cells : A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 25 µM. Mechanistic studies revealed that the compound induced apoptosis via the intrinsic pathway, characterized by increased levels of pro-apoptotic proteins and activation of caspases .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of this compound against multidrug-resistant strains of bacteria. Using the disc diffusion method, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, with zones of inhibition measuring up to 15 mm at concentrations above 100 µM .
Q & A
Q. What are the established synthetic routes for (Z)-2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]-3-(furan-2-yl)prop-2-enamide?
The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:
- Substitution : Reacting nitroaryl precursors with morpholine derivatives under alkaline conditions to introduce the 2,6-dimethylmorpholine moiety .
- Reduction : Converting nitro groups to amines using iron powder in acidic media .
- Condensation : Coupling the amine intermediate with cyanoacetic acid derivatives using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Key considerations: Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography or recrystallization.
Q. How is the stereochemistry (Z/E configuration) of the propenamide group confirmed experimentally?
The (Z)-configuration is verified using:
Q. What spectroscopic techniques are used to characterize this compound?
Standard methods include:
- 1H/13C NMR : Assign peaks for the furan (δ 6.3–7.4 ppm), morpholine (δ 2.4–3.8 ppm), and cyano groups (no direct proton signal but inferred from IR) .
- FT-IR : Confirm the cyano stretch (~2200 cm⁻¹) and carbonyl (C=O) of the enamide (~1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with modified furan, morpholine, or cyano groups and compare IC50 values in enzyme inhibition assays .
- Dose-response curves : Use nonlinear regression to assess potency (EC50) and efficacy (Emax) in cellular models, ensuring statistical significance via ANOVA .
- Orthogonal assays : Validate results with complementary techniques (e.g., SPR for binding affinity vs. functional assays) .
Q. What computational strategies predict the compound’s binding mode to target proteins?
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., kinases or GPCRs). Validate with free-energy perturbation (FEP) calculations .
- Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from the morpholine group) using MOE or Discovery Studio .
Q. How can synthetic yields be optimized for lab-scale production?
- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and catalyst loading (e.g., ZnCl2 in DMF for cyclization reactions) .
- Microwave-assisted synthesis : Reduce reaction time for condensation steps (e.g., from 8 hours to 30 minutes) .
- Workup optimization : Use aqueous/organic biphasic extraction to remove unreacted starting materials and improve purity (>95% by HPLC) .
Q. What methods address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Test mixtures like DMSO/water or methanol/chloroform for slow vapor diffusion .
- Cryocooling : Flash-freeze crystals at 100 K to mitigate disorder, especially in the furan and morpholine moieties .
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices and improve R-factors (<0.05) .
Data Contradiction and Validation
Q. How to interpret conflicting solubility data in different solvent systems?
- Hansen Solubility Parameters (HSP) : Calculate δD (dispersion), δP (polar), and δH (hydrogen bonding) to rationalize discrepancies (e.g., high solubility in DMSO due to δP ~18 MPa¹/²) .
- High-throughput solubility screens : Use nephelometry in 96-well plates to quantify kinetic vs. thermodynamic solubility .
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions .
- LC-MS stability assays : Monitor degradation products (e.g., hydrolysis of the cyano group to amide) over 24–72 hours .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
